N-(2-bromoethyl)benzamide
Description
N-(2-Bromoethyl)benzamide (C₉H₁₀BrNO) is a benzamide derivative featuring a bromoethyl chain attached to the amide nitrogen. Its structure comprises a benzoyl group (C₆H₅CO-) linked to a 2-bromoethylamine moiety. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactivity of the bromine atom, which facilitates nucleophilic substitution reactions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, where its electrophilic properties enable functionalization of target molecules .
Properties
CAS No. |
27110-61-8 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-(2-bromoethyl)benzamide |
InChI |
InChI=1S/C9H10BrNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI Key |
WCTQETQDPVEMGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCBr |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCBr |
Other CAS No. |
27110-61-8 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- N-(2-Chloroethyl)benzamide: Replacing bromine with chlorine reduces leaving-group ability, lowering alkylation reactivity.
- N-(2-Aminoethyl)benzamide: Substituting bromine with an amino group (-NH₂) eliminates electrophilic reactivity but introduces nucleophilic character. This derivative is used in peptide coupling or as a ligand in metal coordination chemistry .
- N-(2-Hydroxyethyl)benzamide : The hydroxyl group enhances hydrophilicity, improving aqueous solubility but reducing membrane permeability compared to the bromo analog. This derivative is less reactive in alkylation but may serve as a prodrug precursor .
Table 1: Physicochemical Properties of Selected Benzamide Derivatives
| Compound | Molecular Weight | LogP (Predicted) | Reactivity (Alkylation) | Key Applications |
|---|---|---|---|---|
| N-(2-Bromoethyl)benzamide | 228.09 g/mol | 2.1 | High | Pharmaceutical synthesis |
| N-(2-Chloroethyl)benzamide | 183.63 g/mol | 1.8 | Moderate | Agrochemicals |
| N-(2-Aminoethyl)benzamide | 164.20 g/mol | 0.5 | Low | Ligand design |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
